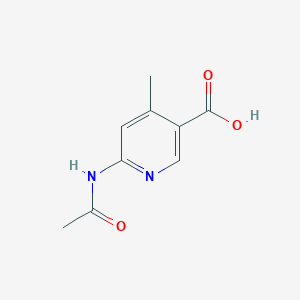
6-Acetamido-4-methylnicotinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-4-methylnicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylnicotinic acid.
Acetylation: The 6-methylnicotinic acid is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetamido group at the 6th position.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 6-Acetamido-4-methylnicotinic acid.
Industrial Production Methods
Industrial production of 6-Acetamido-4-methylnicotinic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the acetylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetamido-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the acetamido group.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields reduced forms with altered functional groups.
Substitution: Results in derivatives with new substituents replacing the acetamido group.
Wissenschaftliche Forschungsanwendungen
6-Acetamido-4-methylnicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Acetamido-4-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The acetamido group plays a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylnicotinic Acid: Lacks the acetamido group, resulting in different chemical properties and reactivity.
4-Acetamido-6-methylnicotinic Acid: A positional isomer with the acetamido group at the 4th position instead of the 6th.
Uniqueness
6-Acetamido-4-methylnicotinic acid is unique due to the specific positioning of the acetamido and methyl groups, which confer distinct chemical properties and biological activities compared to its isomers and derivatives.
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
6-acetamido-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-8(11-6(2)12)10-4-7(5)9(13)14/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
JORJIOKARUSYEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



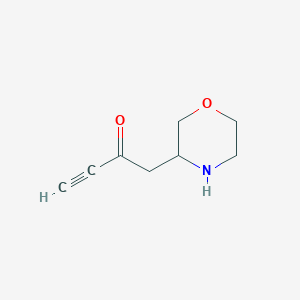
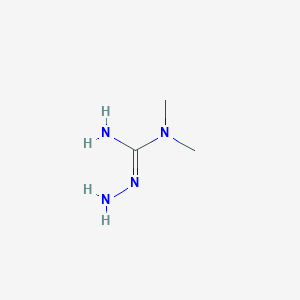
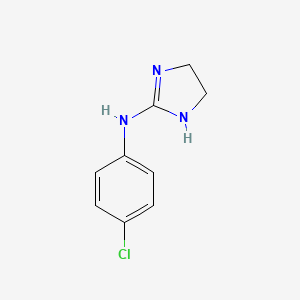


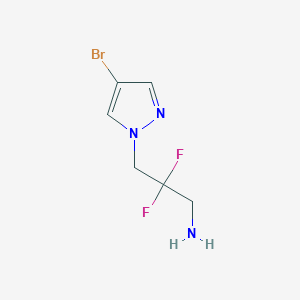
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)
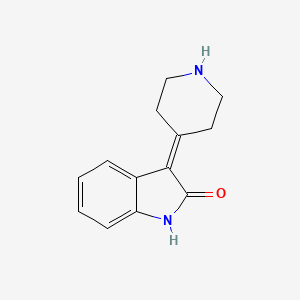



![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)

